Pyraflufen-ethyl

Descripción

Propiedades

IUPAC Name |

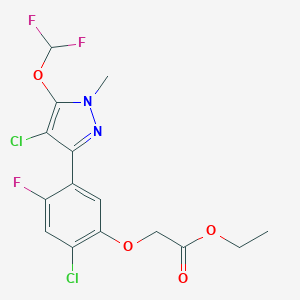

ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2F3N2O4/c1-3-24-11(23)6-25-10-4-7(9(18)5-8(10)16)13-12(17)14(22(2)21-13)26-15(19)20/h4-5,15H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTZNLHMIGJTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C(=C1)C2=NN(C(=C2Cl)OC(F)F)C)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034871 | |

| Record name | Pyraflufen-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream-colored or pale brown solid; [HSDB] | |

| Record name | Pyraflufen-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6902 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In xylene 41.7-43.5, acetone 167-182, methanol 7.39, ethyl acetate 105-111 (all in g/L, 20 °C), In water, 8.2X10-2 mg/L at 20 °C | |

| Record name | PYRAFLUFEN-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.565 at 24 °C | |

| Record name | PYRAFLUFEN-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.2X10-10 mm Hg (1.6X10-5 mPa) at 25 °C | |

| Record name | PYRAFLUFEN-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine, cream-colored powder, Pale brown, crystalline | |

CAS No. |

129630-19-9 | |

| Record name | Pyraflufen-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129630-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraflufen-ethyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129630199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraflufen-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenoxy]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAFLUFEN-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOC9Q2DLMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRAFLUFEN-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

126-127 °C | |

| Record name | PYRAFLUFEN-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pyraflufen-ethyl on Protoporphyrinogen Oxidase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Pyraflufen-ethyl, a phenylpyrazole herbicide, on its target enzyme, protoporphyrinogen (B1215707) oxidase (PPO). The document details the biochemical pathways affected, summarizes available quantitative data, and provides representative experimental protocols for research purposes.

Introduction to this compound and Protoporphyrinogen Oxidase

This compound is a potent, post-emergence contact herbicide used for the control of broad-leaved weeds, as a potato desiccant, and a cotton defoliant.[1][2] It belongs to the phenylpyrazole class of herbicides and is classified under HRAC Group E and WSSA Group 14.[2] The herbicidal activity of this compound is mediated through the inhibition of the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[3][4]

Protoporphyrinogen oxidase is a key enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophylls (B1240455) and hemes in plants.[5] PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[5] The inhibition of this crucial step disrupts the normal flow of the biosynthetic pathway, leading to a cascade of events that result in rapid cell death.

Mechanism of Action: Inhibition of PPO and Subsequent Cellular Damage

The primary mode of action of this compound is the competitive inhibition of protoporphyrinogen oxidase.[3] By binding to the active site of PPO, this compound prevents the conversion of its substrate, protoporphyrinogen IX.[2] This inhibition leads to the following sequence of events:

-

Accumulation of Protoporphyrinogen IX (PPGIX): The blockage of PPO results in the accumulation of its substrate, PPGIX, within the plastids.[2]

-

Cellular Compartment Translocation: The excess PPGIX is translocated from the plastids to the cytoplasm.[2]

-

Oxidation to Protoporphyrin IX (PPIX): In the cytoplasm, the accumulated PPGIX is rapidly oxidized to PPIX by other cellular oxidases.[2]

-

Generation of Reactive Oxygen Species (ROS): Protoporphyrin IX is a potent photosensitizer. In the presence of light and molecular oxygen, it generates highly reactive singlet oxygen (¹O₂).[2]

-

Lipid Peroxidation and Membrane Disruption: The generated ROS, particularly singlet oxygen, initiate a chain reaction of lipid peroxidation, leading to the rapid destruction of cellular membranes, including the plasma membrane and tonoplast.[5]

-

Cellular Leakage and Necrosis: The loss of membrane integrity results in cellular leakage, desiccation, and ultimately, rapid tissue necrosis, which is observed as leaf browning and plant death.[5]

This light-dependent cascade of events explains the rapid onset of action characteristic of this compound and other PPO-inhibiting herbicides.

Signaling Pathway of this compound's Herbicidal Action

Caption: Mechanism of action of this compound.

Quantitative Data

| Parameter | Value | Target Weeds/Use | Source |

| Application Rate | 6-12 g a.i./ha | Broad-leaved weeds in cereals | [6] |

| 2.75 - 5 g a.i./ha | Cotton defoliation | [2] | |

| 5-10 g a.i./ha | Potato desiccation (in the US, often with Diquat or Glyphosate) | [2] | |

| 21.2 - 26.5 g a.i./ha | Potato desiccation (in the EU, with adjuvant oil) | [2] | |

| 20 g a.i./ha | Sucker control in fruit trees | [2] | |

| Acute Oral LD50 (Rat) | > 5000 mg/kg | - | [2] |

| Acute Dermal LD50 (Rat) | > 2000 mg/kg | - | [2] |

| Log P (o/w) | 3.49 | - | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the inhibitory effect of this compound on protoporphyrinogen oxidase.

In Vitro PPO Inhibition Assay

This protocol describes a spectrophotometric method to determine the in vitro inhibition of PPO by this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PPO.

Materials:

-

Fresh plant tissue (e.g., young leaves of a susceptible weed species)

-

Extraction Buffer: 0.1 M Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.03% (v/v) Tween 80

-

Assay Buffer: 0.1 M Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT

-

Substrate: Protoporphyrinogen IX (PPGIX) solution (approximately 130 µM)

-

This compound stock solution (in a suitable solvent like DMSO or acetone)

-

Methanol:DMSO (8:2, v/v) solution (ice-cold)

-

Spectrofluorometer

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold Extraction Buffer.

-

Filter the homogenate through cheesecloth and centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet (containing plastids) in a minimal volume of Assay Buffer. This is the crude enzyme extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

PPO Inhibition Assay:

-

Prepare a series of dilutions of the this compound stock solution in the Assay Buffer.

-

In microcentrifuge tubes, set up the reaction mixtures containing:

-

70 µL of the crude enzyme extract (e.g., corresponding to 0.5 mg of protein)

-

10 µL of the this compound dilution (or solvent for the control)

-

100 µL of Assay Buffer

-

-

Pre-incubate the mixtures for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the PPGIX substrate solution.

-

Incubate for a specific time (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C) in the dark.

-

Stop the reaction by adding 1 mL of ice-cold Methanol:DMSO solution.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the protein.

-

-

Measurement of PPIX Formation:

-

Transfer the supernatant to a clean tube.

-

Measure the fluorescence of the formed Protoporphyrin IX (PPIX) using a spectrofluorometer with an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 635 nm.

-

-

Data Analysis:

-

Calculate the percentage of PPO inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Experimental Workflow for In Vitro PPO Inhibition Assay

Caption: Workflow for PPO inhibition assay.

Binding Site on Protoporphyrinogen Oxidase

While the precise crystal structure of this compound bound to PPO is not publicly available, molecular docking studies of structurally related phenylpyrazole PPO inhibitors suggest key interactions within the enzyme's active site. These studies indicate that the inhibitor binds in the substrate-binding pocket, likely through hydrogen bonding and π-π stacking interactions with specific amino acid residues. For instance, studies on novel phenylpyrazole derivatives have highlighted the importance of interactions with residues such as ARG-98 and PHE-392 for potent inhibitory activity, suggesting a similar binding mode for this compound.

Conclusion

This compound is a highly effective herbicide that acts through the potent and specific inhibition of protoporphyrinogen oxidase. This inhibition triggers a light-dependent cascade of events, leading to the accumulation of the photosensitizer protoporphyrin IX, the generation of reactive oxygen species, and subsequent rapid cellular membrane disruption and necrosis in susceptible plants. The low application rates required for its efficacy underscore its potency as a PPO inhibitor. The experimental protocols provided herein offer a framework for further research into the precise kinetics and binding characteristics of this compound and for the development of novel PPO-inhibiting herbicides.

References

In-Depth Technical Guide to the Laboratory Synthesis of Pyraflufen-ethyl

For Researchers, Scientists, and Drug Development Professionals

Overview of the Synthetic Strategy

The synthesis of Pyraflufen-ethyl, with the chemical structure ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetate, can be logically divided into three main stages:

-

Construction of the Phenylpyrazolone Core: This involves the cyclization of a substituted phenylhydrazine (B124118) with a β-ketoester to form the central pyrazolone (B3327878) ring linked to the substituted phenyl group.

-

Functionalization of the Pyrazole (B372694) Ring: This stage focuses on the introduction of the necessary chloro and difluoromethoxy substituents onto the pyrazole ring.

-

Final Assembly by Etherification: The final step involves the formation of an ether linkage between the functionalized phenylpyrazole phenol (B47542) and an ethyl acetate (B1210297) moiety.

Detailed Synthesis Pathway

The proposed synthetic pathway is detailed below. It should be noted that while these steps are based on well-known chemical transformations, the specific reaction conditions, catalysts, and yields would require laboratory optimization.

Part 1: Synthesis of the Phenylpyrazolone Core

Step 1: Synthesis of 1-(2-Chloro-4-fluoro-5-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one (Intermediate 3)

The initial and crucial phase of the synthesis involves the construction of the phenylpyrazolone core. This is typically achieved through the condensation of a substituted phenylhydrazine with a β-ketoester.

Experimental Protocol:

-

Diazotization of 2-chloro-4-fluoro-5-aminophenol (Intermediate 1): 2-chloro-4-fluoro-5-aminophenol is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Reduction to Phenylhydrazine (Intermediate 2): The freshly prepared diazonium salt solution is then reduced to the corresponding (2-chloro-4-fluoro-5-hydroxyphenyl)hydrazine. A common reducing agent for this transformation is tin(II) chloride in concentrated hydrochloric acid.

-

Cyclocondensation with Ethyl Acetoacetate (B1235776): The resulting phenylhydrazine (Intermediate 2) is reacted with ethyl acetoacetate in a suitable solvent, such as ethanol (B145695) or acetic acid. The reaction mixture is typically heated to reflux to drive the cyclization and dehydration, yielding the target phenylpyrazolone (Intermediate 3)[1][2][3].

Table 1: Reaction Parameters for Phenylpyrazolone Synthesis (Illustrative)

| Parameter | Value | Reference |

| Solvent | Ethanol | [4] |

| Reactants | (2-chloro-4-fluoro-5-hydroxyphenyl)hydrazine, Ethyl Acetoacetate | General Method[1][3] |

| Temperature | Reflux | [4] |

| Reaction Time | 4-6 hours (TLC monitoring) | Illustrative |

| Yield | Not Reported (Typically moderate to high) |

Part 2: Functionalization of the Pyrazole Ring

Step 2: Chlorination of the Pyrazole Ring (Intermediate 4)

The pyrazolone from the previous step is chlorinated at the 4-position of the pyrazole ring.

Experimental Protocol:

-

Chlorination: Intermediate 3 is dissolved in a suitable solvent, such as dichloromethane (B109758) or acetic acid. A chlorinating agent, such as N-Chlorosuccinimide (NCS), is added portion-wise at room temperature. The reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC)[5].

-

Work-up: The reaction mixture is then typically washed with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining chlorinating agent, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-chloro-1-(2-chloro-4-fluoro-5-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one (Intermediate 4).

Step 3: Conversion of Pyrazolone to Pyrazol-5-ol and Difluoromethylation (Intermediate 5)

This is a critical and challenging step involving the conversion of the pyrazolone to the corresponding pyrazol-5-ol tautomer and subsequent difluoromethylation to form the difluoromethoxy group.

Experimental Protocol:

-

Tautomerization and Deprotonation: The chlorinated pyrazolone (Intermediate 4) exists in equilibrium with its pyrazol-5-ol tautomer. In the presence of a strong base (e.g., sodium hydride) in an aprotic polar solvent like dimethylformamide (DMF), the hydroxyl group is deprotonated to form the corresponding alkoxide.

-

Difluoromethylation: A difluoromethylating agent, such as chlorodifluoromethane (B1668795) (a gas), would then be introduced into the reaction mixture. This reaction typically requires elevated temperatures and pressure in a sealed reaction vessel to facilitate the nucleophilic substitution, forming the difluoromethoxy group[6][7][8]. The product of this step is 4-chloro-3-(2-chloro-4-fluoro-5-hydroxyphenyl)-5-(difluoromethoxy)-1-methyl-1H-pyrazole (Intermediate 5).

Note: The direct O-difluoromethylation of pyrazol-5-ols is a specialized transformation, and obtaining high yields can be challenging. The specific conditions would require significant optimization.

Part 3: Final Assembly by Etherification

Step 4: Synthesis of this compound (Final Product)

The final step is the formation of the ether linkage between the phenolic hydroxyl group of Intermediate 5 and an ethyl acetate moiety. This is typically achieved via a Williamson ether synthesis or an Ullmann condensation.

Experimental Protocol:

-

Deprotonation: The phenylpyrazole phenol (Intermediate 5) is dissolved in a polar aprotic solvent such as DMF or acetone. A base, such as potassium carbonate or cesium carbonate, is added to deprotonate the phenolic hydroxyl group.

-

Alkylation: Ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) is added to the reaction mixture. The mixture is heated (e.g., to 60-80 °C) to facilitate the nucleophilic substitution reaction. The reaction progress is monitored by TLC[9].

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and water is added. The product is extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound.

Table 2: Reaction Parameters for Final Etherification (Illustrative)

| Parameter | Value | Reference |

| Solvent | Dimethylformamide (DMF) | General Method |

| Base | Potassium Carbonate | General Method |

| Alkylating Agent | Ethyl chloroacetate | General Method[9] |

| Temperature | 60-80 °C | Illustrative |

| Reaction Time | 2-4 hours (TLC monitoring) | Illustrative |

| Yield | Not Reported |

Visualizing the Synthesis Pathway

The following diagram illustrates the proposed multi-step synthesis of this compound.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-(Difluoromethyl)-3-phenyl-1H-pyrazole| [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Pyraflufen-ethyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the herbicide Pyraflufen-ethyl, including its chemical identity, mechanism of action, and other pertinent data for research and development.

Chemical Identification and Nomenclature

This compound is a selective contact herbicide belonging to the phenylpyrazole class of chemicals. It is the ethyl ester of the active acid, pyraflufen.[1]

| Identifier | Value |

| CAS Number | 129630-19-9[2][3][4] |

| IUPAC Name | ethyl {2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenoxy}acetate[5] |

| Alternate IUPAC Name | ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetate[2] |

| Chemical Formula | C15H13Cl2F3N2O4[2][6] |

| Molecular Weight | 413.18 g/mol [1] |

Mechanism of Action

This compound functions as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor. PPO is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants. The inhibition of this enzyme leads to an accumulation of protoporphyrinogen IX. In the presence of light, this accumulation results in the peroxidation of cell membrane lipids, causing rapid cell membrane destruction and ultimately, plant necrosis.

Physicochemical Properties

| Property | Value |

| Physical State | Powder, Cream colored, Odorless |

| Melting Point | 126.4–127.2 °C[1] |

| Vapor Pressure | 1.6 × 10⁻⁸ Pa (25 °C) |

| Water Solubility | 0.082 mg/L (20 °C) (practically insoluble)[1] |

| LogP | Data available, but specific value not consistently reported across sources. |

Experimental Protocols

Detailed experimental protocols for the toxicological and environmental evaluation of this compound are maintained by regulatory bodies such as the Australian Pesticides and Veterinary Medicines Authority (APVMA). Full technical evaluation reports covering toxicology, occupational health and safety, residues in food, and environmental aspects are available upon request from the APVMA. These reports would contain the detailed methodologies for the key experiments conducted for its registration.

Signaling Pathway and Logic

The following diagram illustrates the mechanism of action of this compound as a PPO inhibitor.

Caption: Mechanism of action of this compound.

Experimental Workflow Example

The following diagram outlines a general workflow for assessing the herbicidal efficacy of this compound.

Caption: General workflow for herbicidal efficacy testing.

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. This compound | C15H13Cl2F3N2O4 | CID 182951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (Ref: ET 751) [sitem.herts.ac.uk]

- 4. accustandard.com [accustandard.com]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. This compound [webbook.nist.gov]

Pyraflufen-ethyl: A Comprehensive Technical Guide to its Physicochemical Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physicochemical properties of Pyraflufen-ethyl, a phenylpyrazole herbicide. The information presented herein is intended to support a variety of research and development applications by offering detailed data, standardized experimental methodologies, and a clear visualization of its mechanism of action.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, providing a ready reference for its fundamental characteristics.

Table 1: General and Chemical Identity

| Property | Value | Source |

| Common Name | This compound | [1] |

| Chemical Name (IUPAC) | Ethyl 2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetate | [1] |

| CAS Registry Number | 129630-19-9 | [1] |

| Molecular Formula | C₁₅H₁₃Cl₂F₃N₂O₄ | [1] |

| Molecular Weight | 413.18 g/mol | [1] |

| Appearance | White to cream colored powder | [1][2] |

Table 2: Physical and Chemical Properties

| Property | Value | Conditions | Source |

| Melting Point | 126.4 - 127.2 °C | [1][3] | |

| Boiling Point | Decomposes before boiling (240 - 288 °C) | [2][4] | |

| Vapor Pressure | 1.6 x 10⁻⁸ Pa | 25 °C | [1][2] |

| 4.3 x 10⁻⁹ mm Hg | 20 °C | [3] | |

| Water Solubility | 0.082 mg/L | 20 °C, pH 7 | [3][4] |

| Octanol-Water Partition Coefficient (log Kow) | 3.49 | [1][3] | |

| Relative Density | 1.565 g/cm³ | 24 °C | [2][3] |

Table 3: Solubility in Organic Solvents

| Solvent | Solubility (g/L) | Temperature (°C) | Source |

| Acetone | 167 - 182 | 20 | [2][3] |

| Dichloromethane | 100 - 111 | 20 | [2][3] |

| Ethyl acetate | 105 - 111 | 20 | [2][3] |

| n-Heptane | 0.234 | 20 | [3] |

| Methanol | 7.39 | 20 | [2][3] |

| p-Xylene | 41.7 - 43.5 | 20 | [2][3] |

Mechanism of Action: Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition

This compound functions as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants.[2][5] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast into the cytoplasm.[6] In the cytoplasm, it is oxidized to protoporphyrin IX. This molecule, in the presence of light and oxygen, generates highly reactive singlet oxygen, which causes rapid lipid peroxidation of cell membranes, leading to membrane disruption, cellular leakage, and ultimately, cell death.[6]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound, based on internationally recognized OECD and EPA guidelines.

Melting Point/Melting Range (Based on OECD Guideline 102 and EPA OCSPP 830.7220)

Principle: This method determines the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.

Apparatus:

-

Capillary tube melting point apparatus (liquid bath or metal block)

-

Thermometer with appropriate range and precision

-

Sample pulverizer (if necessary)

-

Capillary tubes (closed at one end)

Procedure:

-

Sample Preparation: The this compound sample is finely powdered.

-

Capillary Tube Filling: A small amount of the powdered sample is introduced into a capillary tube and packed to a height of 3-5 mm.

-

Apparatus Setup: The filled capillary tube is placed in the heating block or bath of the melting point apparatus.

-

Heating: The apparatus is heated at a steady rate (e.g., 3 °C/min) until the temperature is approximately 10 °C below the expected melting point.

-

Determination: The heating rate is then reduced to approximately 1 °C/min. The temperature at which the first signs of melting are observed (initial melting point) and the temperature at which the substance is completely liquid (final melting point) are recorded.

Water Solubility (Based on OECD Guideline 105 and EPA OCSPP 830.7840)

Principle: The saturation mass concentration of this compound in water is determined at a constant temperature. Given its low solubility, the column elution method is appropriate.

Apparatus:

-

Column with a temperature-controlled jacket

-

Inert support material (e.g., glass beads, silica (B1680970) gel)

-

Metering pump

-

Water-saturated flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Column Preparation: A solution of this compound in a volatile solvent is used to coat an inert support material. After evaporation of the solvent, the coated support is packed into the column.

-

Equilibration: Water is pumped through the column at a low flow rate to allow for saturation without washing away the coated substance. The temperature is maintained at 20 ± 0.5 °C.

-

Sample Collection: Eluate fractions are collected at regular intervals.

-

Analysis: The concentration of this compound in each fraction is determined using a suitable analytical method.

-

Determination of Solubility: A plateau in the concentration versus time plot indicates that saturation has been reached. The water solubility is the mean of the concentrations in the plateau fractions.

Vapor Pressure (Based on OECD Guideline 104 and EPA OCSPP 830.7950)

Principle: For substances with very low vapor pressure like this compound, the gas saturation (or effusion) method is suitable. A stream of inert gas is passed over the substance at a known rate, and the amount of substance transported by the gas is determined.

Apparatus:

-

Saturation column or vessel containing the test substance on an inert support

-

Thermostatically controlled chamber

-

Inert gas supply (e.g., nitrogen) with flow control

-

Trapping system (e.g., sorbent tubes)

-

Analytical instrument for quantification (e.g., GC-MS)

Procedure:

-

Sample Preparation: The test substance is coated onto an inert support and placed in the saturation column.

-

Gas Saturation: A controlled flow of inert gas is passed through the column at a constant temperature (e.g., 25 °C).

-

Trapping: The gas stream, now saturated with the vapor of the substance, is passed through a trapping system to collect the vaporized this compound.

-

Quantification: The amount of substance collected in the trap is determined analytically.

-

Calculation: The vapor pressure is calculated from the mass of the substance collected, the volume of gas passed through the system, and the molecular weight of the substance, using the ideal gas law.

Octanol-Water Partition Coefficient (log Kow) (Based on OECD Guideline 107 and EPA OCSPP 830.7550)

Principle: The shake-flask method is used to determine the ratio of the equilibrium concentrations of this compound in n-octanol and water.

Apparatus:

-

Centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

-

pH meter

Procedure:

-

Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours and allowing them to separate.

-

Test Substance Addition: A stock solution of this compound in n-octanol is prepared. An appropriate volume of this stock solution is added to a centrifuge tube containing a known volume of the water-saturated n-octanol and n-octanol-saturated water. The initial concentration should not exceed 0.01 mol/L in either phase.

-

Equilibration: The tube is shaken at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically for several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Analysis: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method.

-

Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow).

Conclusion

This technical guide provides essential physicochemical data and standardized experimental protocols for this compound, a protoporphyrinogen oxidase inhibiting herbicide. The information compiled is crucial for researchers and professionals engaged in the development, evaluation, and application of this compound. The provided mechanism of action diagram offers a clear visual representation of its herbicidal activity at the cellular level. Adherence to the outlined standardized testing methodologies will ensure the generation of high-quality, reproducible data for various scientific and regulatory purposes.

References

An In-depth Technical Guide to the Mode of Action of Pyraflufen-ethyl as a Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyraflufen-ethyl is a potent, post-emergence contact herbicide belonging to the phenylpyrazole chemical class.[1][2] Its herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the biosynthesis of both chlorophylls (B1240455) and heme in plants.[2][3] This inhibition leads to the accumulation of protoporphyrinogen IX, which subsequently auto-oxidizes to form the photodynamic protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), causing rapid peroxidation of cell membranes, leading to cellular leakage, necrosis, and ultimately, the death of susceptible plant species.[3][4] This technical guide provides a comprehensive overview of the biochemical mechanism, phytotoxic effects, and experimental evaluation of this compound.

Chemical and Physical Properties

This compound is the ethyl ester of pyraflufen.[5] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| IUPAC Name | ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetate |

| CAS Number | 129630-19-9 |

| Molecular Formula | C15H13Cl2F3N2O4 |

| Molecular Weight | 413.18 g/mol |

| Appearance | White to cream colored powder |

| Melting Point | 126.4–127.2°C |

| Vapor Pressure | 1.6 x 10⁻⁸ Pa (25°C) |

| Partition Coefficient (log Kow) | 3.49 |

| Water Solubility | Low |

Mode of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

The primary target of this compound is the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[6][7] This enzyme catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX), the final common step in the biosynthesis of both chlorophylls and heme.[3]

The Chlorophyll (B73375) and Heme Biosynthesis Pathways

In plants, the synthesis of chlorophylls and heme occurs predominantly within the plastids. The pathway begins with the formation of 5-aminolevulinic acid (ALA) and proceeds through a series of enzymatic steps to produce Protogen IX. At this juncture, the pathway branches. PPO oxidizes Protogen IX to Proto IX. Subsequently, the insertion of Mg²⁺ into Proto IX by magnesium chelatase directs the molecule towards chlorophyll synthesis, while the insertion of Fe²⁺ by ferrochelatase leads to the production of heme.

Biochemical Cascade Leading to Phytotoxicity

The inhibition of PPO by this compound initiates a cascade of events that result in rapid cell death:

-

Accumulation of Protoporphyrinogen IX: Inhibition of PPO within the plastid envelope leads to a buildup of its substrate, Protogen IX.[4]

-

Extraplastidic Accumulation and Auto-oxidation: The accumulated Protogen IX is exported from the plastids into the cytoplasm.[4] In this different cellular environment, Protogen IX undergoes non-enzymatic oxidation to form Proto IX.[4]

-

Photosensitization and Reactive Oxygen Species (ROS) Generation: Proto IX is a potent photosensitizer.[3] In the presence of light and molecular oxygen, it absorbs light energy and transfers it to oxygen, generating highly reactive singlet oxygen (¹O₂).[4]

-

Membrane Peroxidation and Cellular Disruption: Singlet oxygen and other ROS rapidly attack and oxidize the polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation.[1] This leads to the loss of membrane integrity, causing cellular contents to leak, rapid desiccation, and necrosis of the plant tissue.[1][2]

Quantitative Data

Enzymatic Inhibition

Table 2: IC₅₀ Values of Selected PPO-Inhibiting Herbicides

| Herbicide | Plant Source | IC₅₀ (nM) |

| Fomesafen | Amaranthus tuberculatus | ~25 |

| Acifluorfen-methyl | Zea mays | 4 |

| Saflufenacil | Nicotiana tabacum | 0.61 |

| Oxadiazon | Nicotiana tabacum | 27 |

Note: These values are for comparative purposes and were obtained from various studies under different experimental conditions.

Herbicidal Efficacy

This compound demonstrates effective post-emergence control of a wide range of broadleaf weeds at low application rates.[6] Its contact action results in rapid symptom development, often visible within hours of application.[8]

Table 3: Herbicidal Efficacy of this compound on Selected Weed Species

| Weed Species | Application Rate (g a.i./ha) | Control (%) | Days After Application |

| Chenopodium album | 10-20 | >95 | 7-14 |

| Lamium amplexicaule | 10-20 | >95 | 7-14 |

| Galium aparine | 6-12 | >90 | 14 |

| Glyphosate-Resistant Conyza canadensis | 11 | >95 | 7 |

Experimental Protocols

The following sections detail generalized protocols for assessing the PPO-inhibiting activity and herbicidal efficacy of compounds like this compound.

In Vitro PPO Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of the PPO enzyme by 50% (IC₅₀).

5.1.1 Enzyme Extraction

-

Harvest fresh, young leaf tissue from a susceptible plant species (e.g., spinach, Spinacia oleracea) and keep on ice.

-

Homogenize the tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA, 5 mM DTT, and 0.03% v/v Tween 80).

-

Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

5.1.2 Enzyme Activity Measurement

-

Prepare a reaction mixture in a 96-well microplate containing assay buffer, a cofactor (e.g., 5 µM FAD), and the substrate, protoporphyrinogen IX.

-

Add a range of concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a control with solvent only.

-

Initiate the reaction by adding the enzyme extract to each well.

-

Monitor the fluorescence of the product, protoporphyrin IX, over time using a microplate reader (excitation ~410 nm, emission ~630 nm).

-

Calculate the rate of the enzymatic reaction.

5.1.3 IC₅₀ Determination

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

References

- 1. researchgate.net [researchgate.net]

- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 3. nichino.co.jp [nichino.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C15H13Cl2F3N2O4 | CID 182951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. nichino-europe.com [nichino-europe.com]

The Discovery and Developmental History of Pyraflufen-ethyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyraflufen-ethyl, a potent herbicidal agent, has carved a significant niche in the agricultural sector for its effective control of broad-leaved weeds. Developed and introduced by Nihon Nohyaku Co., Ltd., this phenylpyrazole herbicide acts through the inhibition of protoporphyrinogen (B1215707) oxidase (PPO), a critical enzyme in the chlorophyll (B73375) and heme biosynthesis pathways. Its discovery marked a notable advancement in the development of low-dose, high-efficacy herbicides with a rapid onset of action. This technical guide provides an in-depth exploration of the discovery, developmental history, chemical synthesis, mode of action, herbicidal efficacy, and toxicological profile of this compound. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant pathways are included to support researchers and professionals in the field.

Discovery and Developmental History

This compound, identified by the code number ET-751 during its development, emerged from extensive research into phenylpyrazole chemistry for agrochemical applications.[1] Phenylpyrazole insecticides were first developed in response to growing resistance to other chemical classes of pesticides. Recognizing the potential of this chemical scaffold, Nihon Nohyaku Co., Ltd. initiated a discovery program that led to the identification of this compound as a promising herbicidal candidate. The development of PPO-inhibiting herbicides dates back to the commercialization of diphenyl ethers in the 1960s, with subsequent discovery of other chemical classes like N-phenylphthalimides, oxadiazoles, and phenylpyrazoles.[2][3] this compound was first registered by the EPA in 2002.[4]

The key attributes that propelled this compound through development were its high efficacy at low application rates, its selective action against broad-leaved weeds in cereal crops, and its utility as a desiccant for crops like potatoes and a defoliant for cotton.[5][6] Its development timeline is situated within a broader trend in the agrochemical industry focusing on more potent and environmentally benign herbicides.

Chemical Properties and Synthesis

This compound is the ethyl ester of the carboxylic acid pyraflufen (B41819).[7][8] It is chemically known as ethyl 2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetate.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetate | [7] |

| CAS Registry Number | 129630-19-9 | [9] |

| Molecular Formula | C₁₅H₁₃Cl₂F₃N₂O₄ | [9] |

| Molecular Weight | 413.18 g/mol | [9] |

| Appearance | White to cream-colored powder | [9] |

| Melting Point | 126.4 - 127.2 °C | [9] |

| Vapor Pressure | 1.6 x 10⁻⁸ Pa (25°C) | [9] |

| Partition Coefficient (log P) | 3.49 | [9] |

Commercial Synthesis Pathway

The commercial synthesis of this compound is a multi-step process that begins with 2-chloro-5-(trifluoromethyl)aniline.[10] The general synthetic route is outlined below.

Caption: Commercial synthesis pathway of this compound.

Experimental Protocol: Synthesis of a Phenylpyrazole Derivative (Illustrative)

While the exact commercial protocol is proprietary, the following illustrates a general laboratory-scale synthesis of a related phenylpyrazole derivative, adapted from the literature on pyrazole (B372694) synthesis.[11]

Materials:

-

Substituted phenylhydrazine (B124118)

-

1,3-dicarbonyl compound

-

Glacial acetic acid

Procedure:

-

Dissolve the substituted phenylhydrazine (1 equivalent) in ethanol in a round-bottom flask.

-

Add the 1,3-dicarbonyl compound (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified pyrazole derivative.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mode of Action: Inhibition of Protoporphyrinogen Oxidase

This compound is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), which is classified under HRAC Group E and WSSA Group 14.[2][5] PPO is the final enzyme in the common pathway of chlorophyll and heme biosynthesis, catalyzing the oxidation of protoporphyrinogen IX (Proto IX) to protoporphyrin IX.[2][9]

Inhibition of PPO in the chloroplasts by this compound leads to the accumulation of protoporphyrinogen IX.[12][9] This excess protoporphyrinogen IX leaks into the cytoplasm where it is non-enzymatically oxidized to protoporphyrin IX.[9] In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating highly reactive singlet oxygen (¹O₂).[9] These reactive oxygen species cause rapid peroxidation of lipids and proteins in the cell membrane, leading to loss of membrane integrity, cellular leakage, and ultimately, rapid cell death.[2][9] This mechanism of action results in the characteristic rapid contact-type herbicidal effects, such as necrosis and desiccation of treated plant tissues.[2]

Caption: Mode of action of this compound as a PPO inhibitor.

Experimental Protocol: PPO Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of a compound against PPO, adapted from methodologies described for PPO inhibitors.[13]

Materials:

-

Isolated plant mitochondria or chloroplasts (as a source of PPO)

-

Protoporphyrinogen IX (substrate)

-

Assay Buffer (e.g., 100 mM HEPES-KOH pH 7.5, 1 mM EDTA, 5 mM DTT)

-

This compound stock solution (in DMSO)

-

Spectrofluorometer or spectrophotometer

Procedure:

-

Prepare a reaction mixture in a microplate well or cuvette containing the assay buffer.

-

Add the isolated organelle preparation (e.g., 50-100 µg of mitochondrial protein).

-

Add varying concentrations of this compound (or other test inhibitors) to the wells. Include a DMSO control.

-

Incubate the mixture for 5-10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, protoporphyrinogen IX, to a final concentration of 5-10 µM.

-

Immediately monitor the increase in fluorescence (Excitation: ~405 nm, Emission: ~630 nm) or absorbance at ~630 nm, which corresponds to the formation of protoporphyrin IX.

-

Record measurements over a period of 10-15 minutes.

-

Calculate the rate of reaction from the linear portion of the progress curve.

-

Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Herbicidal Efficacy

This compound is a post-emergence contact herbicide that is highly effective against a broad spectrum of broad-leaved weeds, while exhibiting good selectivity in cereal crops such as wheat and barley.[7][14] It is also widely used as a desiccant for potatoes and a defoliant for cotton.[5][6]

Table 2: Efficacy of this compound on Selected Broad-leaved Weeds

| Weed Species | Common Name | Efficacy Level | Application Rate (g a.i./ha) | Reference |

| Chenopodium album | Common Lambsquarters | Excellent | 10-20 | [9] |

| Lamium amplexicaule | Henbit | Excellent | 10-20 | [9] |

| Galium aparine | Cleavers | Excellent | 10-20 | [9][14] |

| Amaranthus spp. | Pigweed | Good to Very Good | Not specified | [5] |

| Capsella bursa-pastoris | Shepherd's-purse | Good to Very Good | Not specified | [5] |

| Solanum nigrum | Black Nightshade | Good to Very Good | Not specified | [5] |

| Conyza canadensis | Horseweed (glyphosate-resistant) | Excellent (>95%) | 22 | [15][16] |

Experimental Protocol: Greenhouse Herbicidal Bioassay

This protocol outlines a general procedure for evaluating the post-emergence herbicidal efficacy of a compound in a greenhouse setting.

Materials:

-

Test plant species (e.g., various broad-leaved weeds and crop species)

-

Pots filled with a standard potting mix

-

This compound formulation

-

Laboratory spray chamber

-

Growth chamber or greenhouse with controlled environmental conditions

Procedure:

-

Sow seeds of the test plant species in pots and allow them to grow to a specific stage (e.g., 2-4 true leaves).

-

Prepare a series of dilutions of the this compound formulation in water, including an untreated control. Adjuvants may be added as per standard practice.

-

Apply the herbicide solutions to the plants using a laboratory spray chamber calibrated to deliver a specific volume per unit area.

-

After treatment, return the plants to the greenhouse or growth chamber.

-

Visually assess the percentage of injury (phytotoxicity) at set time points (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale of 0% (no effect) to 100% (complete plant death).

-

At the final assessment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent reduction in biomass compared to the untreated control.

-

Analyze the data to determine the effective dose for 50% or 90% growth reduction (ED₅₀ or ED₉₀).

Toxicological Profile

The toxicological profile of this compound has been extensively evaluated by regulatory agencies worldwide. It generally exhibits low acute toxicity via oral, dermal, and inhalation routes.[6][17]

Table 3: Summary of Toxicological Endpoints for this compound

| Study Type | Species | Endpoint | Value | Reference |

| Acute Oral Toxicity | Rat | LD₅₀ | > 5000 mg/kg | [6][9] |

| Acute Dermal Toxicity | Rat | LD₅₀ | > 2000 mg/kg | [6][9] |

| Acute Inhalation Toxicity | Rat | LC₅₀ (4h) | > 5.03 mg/L | [6][9] |

| Skin Irritation | Rabbit | - | Non-irritant | [6] |

| Eye Irritation | Rabbit | - | Slightly irritant | [6] |

| Skin Sensitization | Guinea Pig | - | Negative | [6] |

| Carcinogenicity | Mouse | - | Increased incidence of hepatocellular adenomas | [1][18] |

| Acceptable Daily Intake (ADI) | - | - | 0.17 mg/kg bw/day | [17] |

| Acute Reference Dose (ARfD) | - | - | Not necessary | [17] |

In repeat-dose studies, the primary target organs identified are the liver and kidneys in rats and mice.[1][17] this compound is classified as "Likely to be Carcinogenic to Humans" by the U.S. EPA based on the occurrence of liver tumors in mice at high doses.[1][18] However, it is not considered to be mutagenic.[6]

Experimental Protocol: Acute Oral Toxicity Study (General OECD 420 Guideline)

This is a generalized protocol based on the principles of the OECD Guideline for the Testing of Chemicals, Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure.

Materials:

-

Test animals (typically female rats)

-

This compound

-

Vehicle for administration (e.g., corn oil)

-

Gavage needles

Procedure:

-

Acclimatize the animals to the laboratory conditions for at least 5 days.

-

Fast the animals overnight prior to dosing.

-

Administer a single dose of this compound via oral gavage. The starting dose level is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

The outcome of the test at one dose level determines the next step:

-

If mortality occurs, re-test at a lower dose level.

-

If no mortality occurs, the test may be concluded or, if further data is needed, a higher dose level may be tested.

-

-

At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

The results are used to classify the substance according to its acute oral toxicity.

Conclusion

This compound stands as a successful example of modern herbicide development, offering effective and rapid control of problematic broad-leaved weeds. Its discovery within the phenylpyrazole class and its specific mode of action as a PPO inhibitor have provided an important tool for integrated weed management and resistance management strategies. The comprehensive understanding of its synthesis, mechanism, efficacy, and toxicology, as outlined in this guide, is crucial for its continued responsible use and for guiding the development of future herbicidal technologies. The provided experimental frameworks serve as a foundation for researchers to further explore the properties and applications of this significant agrochemical.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 3. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. WO1998042698A1 - Pyrazole derivatives as herbicides - Google Patents [patents.google.com]

- 6. nichino.co.jp [nichino.co.jp]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. CN111393427A - Synthetic method of sulfuryl pyraflufen - Google Patents [patents.google.com]

- 10. This compound (Ref: ET 751) [sitem.herts.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. EP0822187A1 - Pyrazole derivatives and herbicides - Google Patents [patents.google.com]

- 15. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]

- 16. researchgate.net [researchgate.net]

- 17. fsc.go.jp [fsc.go.jp]

- 18. Redirecting [linkinghub.elsevier.com]

Spectroscopic Profile of Pyraflufen-ethyl: A Technical Guide

Introduction

Pyraflufen-ethyl is a phenylpyrazole herbicide that functions as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor. Its efficacy in controlling a wide range of broadleaf weeds has made it a significant tool in modern agriculture. For researchers, scientists, and professionals in drug and pesticide development, a thorough understanding of its chemical properties is paramount. This technical guide provides a centralized resource for the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented in a structured format to facilitate easy reference and comparison. Detailed experimental protocols for acquiring such data are also outlined to assist in the replication and validation of these findings.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.26 | d | 1H | Aromatic CH |

| 7.06 | d | 1H | Aromatic CH |

| 6.70 | t | 1H | Aromatic CH |

| 4.71 | s | 2H | O-CH₂-C=O |

| 4.27 | q | 2H | O-CH₂-CH₃ |

| 3.83 | s | 3H | N-CH₃ |

| 1.29 | t | 3H | O-CH₂-CH₃ |

Table 1: ¹H NMR spectroscopic data for this compound in CDCl₃.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Despite a comprehensive search of available scientific literature, patents, and regulatory documents, specific experimental ¹³C NMR data for this compound could not be obtained.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 3083, 3066 | Aromatic C-H stretch |

| 3010 - 2840 | Aliphatic C-H stretch |

| 1757 | Ester C=O stretch |

| 1560 - 1430 | Aromatic C=C stretch |

| 1330 - 1200 | C-F stretch |

| 1195 - 1070 | Ether and Ester C-O stretch |

| 900 - 750 | Aromatic C-H out-of-plane bend & C-Cl stretch |

Table 2: Key IR absorption bands for this compound.[1]

Mass Spectrometry (MS)

Molecular Formula: C₁₅H₁₃Cl₂F₃N₂O₄ Molecular Weight: 413.18 g/mol

| m/z | Interpretation |

| 413.0278 | [M+H]⁺ |

| 384.9958 | Fragment |

| 338.9909 | Fragment |

| 304.0219 | Fragment |

| 288.9941 | Fragment |

Table 3: High-resolution mass spectrometry data for this compound, showing the [M+H]⁺ ion and major fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. Identify and label the major absorption bands.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system (LC-MS).

-

Chromatographic Separation (LC):

-

Inject the sample onto a suitable reverse-phase column (e.g., C18).

-

Use a gradient elution with mobile phases such as water and acetonitrile, both often containing a small amount of formic acid to promote ionization.

-

-

Mass Spectrometric Analysis (MS):

-

Ionize the sample using an appropriate technique, such as electrospray ionization (ESI) in positive ion mode.

-

Acquire mass spectra over a relevant m/z range (e.g., 100-600).

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (e.g., m/z 413) and fragmenting it to observe the product ions.

-

-

Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and identify the fragmentation pattern.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

A generalized workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility of Pyraflufen-ethyl in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pyraflufen-ethyl, a phenylpyrazole herbicide, in various common organic solvents. Understanding the solubility characteristics of this active ingredient is fundamental for formulation development, analytical method design, and toxicological as well as environmental fate studies.

Core Properties of this compound

This compound is a contact herbicide that functions as a protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitor.[1][2] Its chemical and physical properties, such as a relatively high molecular weight and a log Kow of 3.49, indicate that it is sparingly soluble in water but more soluble in organic solvents.[3]

Quantitative Solubility Data

The solubility of this compound has been determined in several organic solvents. The following table summarizes the available quantitative data, providing a clear reference for laboratory applications.

| Organic Solvent | Temperature (°C) | Solubility | Unit |

| n-Heptane | 20 | 234 | mg/L |

| Methanol | 20 | 7.39 | g/L |

| Dichloromethane | Not Specified | 100 - 111 | g/L |

| Acetone | 20 | 167 - 182 | g/L |

| p-Xylene | 20 | 41.7 - 43.5 | g/L |

| Ethyl Acetate | 20 | 105 - 111 | g/L |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | mg/mL |

Data sourced from multiple references.[1][3][4][5][6]

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a constant temperature and subsequently quantifying the concentration of the dissolved compound.

Materials and Equipment:

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of the chosen organic solvent into each vial.

-

Securely cap the vials to prevent any solvent evaporation during the equilibration process.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 20°C).

-

Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is established between the undissolved solid and the solution. The concentration of the solute in the solution should remain constant over time once equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter directly into a clean vial. This step is critical to remove any microscopic undissolved particles that could interfere with the analysis.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the same organic solvent.

-

Analyze the filtered sample and the calibration standards using a validated HPLC method.

-

Determine the concentration of this compound in the sample by comparing its chromatographic response to the calibration curve.

-

-

Data Reporting:

-

Express the determined solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Pyraflufen-ethyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraflufen-ethyl is a phenylpyrazole herbicide used for the control of broadleaf weeds. Understanding its environmental fate is crucial for assessing its potential impact on ecosystems and for ensuring its safe use. This technical guide provides a comprehensive overview of the degradation pathways of this compound in various environmental compartments, including hydrolysis, photolysis, and metabolism in soil and aquatic systems. Detailed experimental protocols and quantitative data are presented to support a thorough understanding of its environmental behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties influence its distribution and fate in the environment.

| Property | Value | Reference |

| Molecular Weight | 413.2 g/mol | [1] |

| Log Kow | 3.49 | [1] |

| Water Solubility | 0.082 mg/L (at pH 7, 20°C) | [1] |

| Vapor Pressure | 4.3 x 10-9 mm Hg (at 20°C) | [1] |

Environmental Degradation Pathways

This compound is generally short-lived in the environment, with half-lives typically less than two days under most conditions[1]. The primary degradation pathways are hydrolysis, photolysis, and metabolism, leading to the formation of several transformation products[1].

Degradation Products

The major transformation products of this compound identified in environmental fate studies are:

-

E-1 (Pyraflufen): The carboxylic acid derivative formed by ester hydrolysis.

-

E-2: A phenolic derivative.

-

E-3: The terminal degradate, which is considered to be highly persistent[1].

Metabolites E-1 and E-2 are the major products in photolysis, aerobic soil metabolism, and both anaerobic and aerobic aquatic metabolism studies. Metabolite E-3 is a major metabolite in aerobic soil metabolism, resulting from the degradation of E-2[1].

A logical diagram illustrating the relationship between this compound and its major degradation products is provided below.

Abiotic Degradation

Hydrolysis

Hydrolysis is a significant degradation pathway for this compound, particularly under neutral to alkaline conditions. The ester linkage is cleaved to form the primary metabolite, E-1.

Quantitative Data on Hydrolysis

| pH | Temperature (°C) | Half-life (days) | Reference |

| 7 | 25 | 13 | [2] |

Experimental Protocol: Hydrolysis Study

A standardized protocol, such as OECD Guideline 111, is typically followed for hydrolysis studies. A summary of the general procedure is outlined below:

-

Test System: Sterile aqueous buffer solutions of different pH values (e.g., 4, 7, and 9) are used.

-

Test Substance Application: A solution of this compound in a water-miscible solvent is added to the buffer solutions to achieve a known initial concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Aliquots are taken at various time intervals.

-

Analysis: The concentrations of this compound and its degradation products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The rate of hydrolysis and the half-life are calculated assuming pseudo-first-order kinetics.

The experimental workflow for a typical hydrolysis study is visualized in the following diagram.

Photolysis

This compound can undergo direct photolysis in water when exposed to sunlight, as it absorbs light at wavelengths greater than 290 nm[2].

Quantitative Data on Aqueous Photolysis

| Medium | Light Source | Half-life (days) | Reference |

| Water | Simulated Sunlight | 30 | [2] |

Experimental Protocol: Aqueous Photolysis Study

Photolysis studies are generally conducted following guidelines such as OECD Guideline 316.

-

Test System: A sterile, buffered aqueous solution of this compound is prepared.

-

Light Source: An artificial light source, such as a xenon arc lamp with filters to simulate natural sunlight, is used[3].

-

Incubation: The test solution is irradiated at a constant temperature. Dark controls are run in parallel to account for any degradation not due to photolysis[3].

-

Sampling: Samples are collected from both irradiated and dark control solutions at specific time intervals.

-

Analysis: The concentrations of this compound and its photoproducts are quantified using methods like LC-MS/MS.

-

Data Analysis: The phototransformation rate constant, half-life, and quantum yield are determined.

A diagram illustrating the experimental setup for an aqueous photolysis study is shown below.

Biotic Degradation

Soil Metabolism

This compound degrades rapidly in soil through microbial activity. The rate of degradation can be influenced by soil properties such as organic carbon content, pH, and microbial biomass.

Quantitative Data on Soil Metabolism

| Condition | Soil Type | DT50 (days) | Reference |

| Aerobic | Not specified | 7 | [3] |

| Aerobic | Laboratory | 0.32 | [4] |

Experimental Protocol: Aerobic and Anaerobic Soil Metabolism Studies

These studies are typically performed according to guidelines like OECD Guideline 307.

-

Soil Selection: Representative agricultural soils with varying characteristics are chosen.

-

Test Substance Application: Radiolabeled (e.g., 14C) this compound is applied to the soil samples.

-

Incubation:

-

Aerobic: Soils are incubated in the dark at a constant temperature and moisture content, with a continuous flow of air to maintain aerobic conditions. Volatile traps are used to collect CO2 and other volatile products.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, the soils are flooded and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling: Soil samples are collected at various time points.

-

Extraction and Analysis: Soil samples are extracted with appropriate solvents. The extracts are analyzed by techniques such as Liquid Scintillation Counting (LSC) and HPLC to identify and quantify the parent compound and its metabolites. Non-extractable residues are also determined.

-

Data Analysis: Degradation half-lives (DT50) and the distribution of metabolites are determined.

The following diagram outlines the workflow for an aerobic soil metabolism study.

Aquatic Metabolism (Water-Sediment Systems)